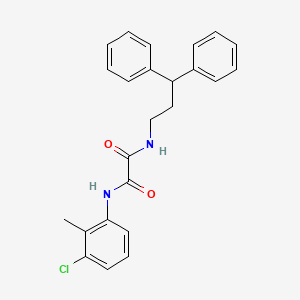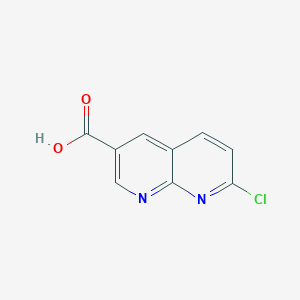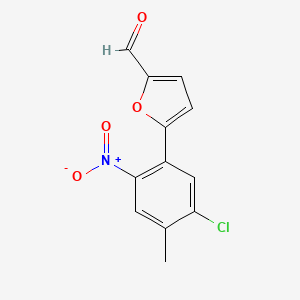![molecular formula C22H13N3O2S3 B2532896 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide CAS No. 888411-20-9](/img/structure/B2532896.png)
5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex heterocyclic compound that combines benzothiazole, chromeno-thiazole, and thiophene moieties. These structural elements are known for their significant biological and pharmacological activities, making this compound a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the individual heterocyclic components. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base, such as piperidine, to form the benzothiazole moiety.
Mannich Reaction: This reaction is used to introduce the chromeno-thiazole moiety by reacting benzothiazole with formaldehyde and a secondary amine.
Microwave Irradiation: This method can be employed to accelerate the reaction rates and improve yields.
Industrial production methods often involve optimizing these reactions for scale-up, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzothiazole rings, introducing various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide include:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Chromeno-Thiazole Derivatives: These compounds contain the chromeno-thiazole structure and are known for their pharmacological properties.
Thiophene Derivatives: These compounds have the thiophene ring and are used in various applications, including materials science and medicine.
The uniqueness of this compound lies in its combination of these three heterocyclic moieties, which imparts a unique set of properties and activities not found in simpler analogs .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2S3/c26-20(16-9-10-17(28-16)21-23-13-6-2-4-8-15(13)29-21)25-22-24-19-12-5-1-3-7-14(12)27-11-18(19)30-22/h1-10H,11H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVSYVPFOWLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)
![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)
![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
